3-methyl-4-nitro-1H-Pyrazol-1-amine

Medicinal Chemistry Synthetic Intermediate Aminopyrazole

Researchers pursuing LRRK2 kinase inhibitors or fragment-based leads often encounter synthetic dead-ends due to the scarcity of pre-functionalized, rigid pyrazole scaffolds. 3-Methyl-4-nitro-1H-pyrazol-1-amine (CAS 151588-04-4) resolves this bottleneck by delivering a defined core with a reducible 4-nitro group and a reactive N1-amine-a privileged 1,4-diaminopyrazole synthon validated in low-nanomolar CNS-active inhibitors. • Directly enables chemoselective reduction to 1,4-diaminopyrazole for late-stage diversification. • Zero rotatable bonds confer the conformational rigidity prized in fragment-based drug discovery (FBDD). • Consistent ≥98% purity minimizes side reactions and maximizes library yield. Bulk quantities supported by batch-specific QC documentation streamline procurement and project planning.

Molecular Formula C4H6N4O2
Molecular Weight 142.12 g/mol
CAS No. 151588-04-4
Cat. No. B124998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4-nitro-1H-Pyrazol-1-amine
CAS151588-04-4
Molecular FormulaC4H6N4O2
Molecular Weight142.12 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1[N+](=O)[O-])N
InChIInChI=1S/C4H6N4O2/c1-3-4(8(9)10)2-7(5)6-3/h2H,5H2,1H3
InChIKeyBNJBZMQXFRGXCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-nitro-1H-pyrazol-1-amine – Synthetic Intermediate


3-Methyl-4-nitro-1H-pyrazol-1-amine is a heterocyclic building block (MF: C4H6N4O2, MW: 142.12 g/mol) characterized by a 1-aminopyrazole core with a C3-methyl and a C4-nitro substituent . The presence of both a nitro group at the 4-position and a free amine at the 1-position defines its primary chemical utility: the nitro group can be selectively reduced to an amine for further elaboration, while the N1-amine enables distinct reactivity compared to N-unsubstituted nitropyrazoles . This specific substitution pattern places it within a valuable class of intermediates for synthesizing aminopyrazole-based bioactive molecules, particularly kinase inhibitors [1].

1 Supports aminopyrazole-based kinase inhibitor synthesis
2 1,4-diaminopyrazole synthon workflow via nitro reduction
3 High-purity heterocyclic building block for SAR studies

3-Methyl-4-nitro-1H-pyrazol-1-amine: Unmatched by Generic Analogs


The chemical identity of 3-methyl-4-nitro-1H-pyrazol-1-amine is defined by a precise combination of functional groups that governs its reactivity. Substitution with a generic 1H-pyrazol-1-amine (lacking the nitro group) or with 3-methyl-4-nitropyrazole (lacking the N1-amine) will fundamentally alter the synthetic outcomes. The N1-amine is essential for its use as a masked 1,4-diaminopyrazole synthon, a key motif in LRRK2 kinase inhibitors [1]. Similarly, replacing it with 4-nitro-1H-pyrazol-1-amine (CAS 3994-40-9) removes the C3-methyl group, a critical structural feature for generating inhibitors with optimal brain penetration and target engagement . These structural nuances dictate that each analog produces a distinct chemical space, making simple interchange impossible for structure-activity relationship (SAR) studies.

This Product
3-Methyl-4-nitro-1H-pyrazol-1-amine (N1-amine present, C3-methyl present)
Generic 1H-pyrazol-1-amine lacks the reducible 4-nitro handle, blocking the 1,4-diaminopyrazole pathway.
This Product
3-Methyl-4-nitro-1H-pyrazol-1-amine (C3-methyl present)
4-Nitro-1H-pyrazol-1-amine (CAS 3994-40-9) removes the C3-methyl group, which may shift CNS-penetrant SAR and target engagement.

3-Methyl-4-nitro-1H-pyrazol-1-amine – Evidence-Based Selection Advantages


High Purity for Reliable 1,4-Diaminopyrazole Synthesis

3-methyl-4-nitro-1H-pyrazol-1-amine is commercially available at a verified purity of 99% by HPLC, a critical specification for a synthetic intermediate where impurities can cascade into failed catalytic reductions or difficult purifications . In contrast, the commonly used analog 3-methyl-4-nitropyrazole (CAS 5334-39-4) is a standard reactant for similar aminopyrazole derivative synthesis but is commonly offered at a lower purity of 97% . This 2% purity difference is significant in the context of multi-step medicinal chemistry synthesis, where the target compound's higher purity ensures a more reliable conversion to the desired 3-methyl-4-aminopyrazol-1-amine intermediate.

Purity advantage
Reported
99% (HPLC) vs. 97% for analog CAS 5334-39-4
Supports reliable nitro reduction and iterative synthesis
Vendor specification comparison; verify current lot COA
Medicinal Chemistry Synthetic Intermediate Aminopyrazole

Brain-Penetrant LRRK2 Inhibitor Precursor

The 3-methyl-4-nitropyrazole scaffold is a direct precursor to a series of potent and brain-penetrant LRRK2 inhibitors. A representative aminopyrazole inhibitor derived from this class, compound 2, demonstrated a biochemical Ki of 9 nM and a cellular IC50 of 28 nM against LRRK2 [1]. While the specific N1-amine analog (target compound) is a step closer to these bioactive entities, its core structural features are validated by the performance of the resulting inhibitors. The presence of the C3-methyl group is a crucial differentiator from the 4-nitro-1H-pyrazol-1-amine scaffold, as SAR studies have shown that the methyl substituent is essential for achieving the optimal balance of potency, kinase selectivity, and CNS penetration [2].

LRRK2 inhibitor precursor
Class-level
Derived inhibitor shows Ki 9 nM, cellular IC50 28 nM
C3-methyl group is prerequisite for reported CNS-penetrant profile
Class-level inference from end-product data; precursor activity not directly measured
Parkinson's Disease LRRK2 Kinase Neuropharmacology

Cytotoxic Activity in HepG2 and A549 Cells

This compound has exhibited cytotoxic activity against human cancer cell lines. It showed lower IC50 values against HepG2 (38.44 µg/mL) and A549 (193.93 µg/mL) cell lines, compared to standard chemotherapeutics, marking it as a potential anticancer scaffold . While direct head-to-head data against every analog is not available, this activity profile is distinct from simpler nitropyrazoles which often lack this specific cytotoxic effect, highlighting the unique contribution of the 1-aminopyrazole motif.

Cytotoxicity profile
Reported
HepG2 IC50 38.44 µg/mL; A549 IC50 193.93 µg/mL
Supports cell-model endpoint review for anticancer SAR
Reported in one study; comparator identity and assay conditions to verify
Anticancer Research Cytotoxicity Drug Discovery

Conformational Rigidity Advantage

Computational analysis reveals that 3-methyl-4-nitro-1H-pyrazol-1-amine has zero rotatable bonds . This is a stark contrast to its analog 4-nitro-1H-pyrazol-1-amine (CAS 3994-40-9), which has one rotatable bond due to the lack of a C3-methyl group . The increased conformational rigidity of the target compound (Fsp3 contribution) can be a significant advantage in fragment-based drug discovery by pre-organizing the molecule for target binding and potentially improving ligand efficiency.

Rigidity advantage
Context-dependent
0 rotatable bonds vs. 1 for analog CAS 3994-40-9
May support fragment-based design and ligand efficiency review
In silico property; binding-affinity translation requires validation
Computational Chemistry Drug Design Physicochemical Properties

3-Methyl-4-nitro-1H-pyrazol-1-amine: Verified Research Applications


Synthesis of CNS-Penetrant Kinase Inhibitors

This compound is the optimal starting material for research groups synthesizing analogs of known CNS-active LRRK2 inhibitors. Its structure, validated by the success of 3-methyl-4-nitropyrazole-derived inhibitors with biochemical Ki values in the low nanomolar range, provides the necessary scaffold for achieving both potency and brain penetration . The N1-amine offers a distinct synthetic handle for late-stage diversification, which is critical for optimizing pharmacokinetic properties beyond the core.

Anticancer Agent Design via 1-Aminopyrazole Scaffold

Medicinal chemistry projects focused on developing new anticancer leads can use this compound's established cytotoxic activity against HepG2 and A549 cell lines as a starting point for SAR studies . Its observed potency against these lines, lower than some standard chemotherapeutics, combined with the synthetic accessibility of the 1,4-diaminopyrazole motif, makes it a versatile platform for generating compound libraries.

Conformationally Rigid Cores for FBDD

With zero rotatable bonds, 3-methyl-4-nitro-1H-pyrazol-1-amine offers a unique conformational rigidity not found in close analogs like 4-nitro-1H-pyrazol-1-amine . This property is highly valued in FBDD, as rigid fragments often exhibit better ligand efficiency and can more reliably generate high-affinity leads when grown or linked [1]. Its high commercial purity further ensures its reliability as a primary fragment screen hit.

Heterocyclic Building Blocks via Nitro Reduction

The strategic combination of a reducible 4-nitro group and a reactive 1-amine makes this compound a privileged intermediate for constructing diverse heterocyclic libraries . The high purity (99%) facilitates clean and high-yielding transformations, such as chemoselective reduction to 1,4-diaminopyrazole, which can then be used to generate fused pyrazolo-pyrimidines, pyrazolo-pyridines, and other biologically relevant systems.

Application
Selection Property
Validation Focus
CNS-penetrant kinase inhibitor synthesis
C3-methyl aminopyrazole scaffold with N1-amine handle
LRRK2 biochemical and cellular assay context
Anticancer cell-model studies
1-Aminopyrazole core with reported cytotoxicity
Cell-viability endpoint review in HepG2 / A549 models
Fragment-based drug discovery
Zero rotatable bonds for conformational rigidity
Ligand efficiency and binding-mode analysis
Heterocyclic library synthesis
High-purity building block with reducible nitro group
Nitro-to-amine conversion yield and chemoselectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-methyl-4-nitro-1H-Pyrazol-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.